3-Aminopyridin-1-ium-1-olate hydrochloride
Overview
Description
3-Aminopyridin-1-ium-1-olate hydrochloride is an organic compound with the chemical formula C5H7ClN2O and a molecular weight of 146.57 g/mol . It typically appears as a white or off-white crystalline powder and is known for its good solubility in water and some organic solvents . This compound is widely used in chemical experiments and research, serving as a catalyst and reaction intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Aminopyridin-1-ium-1-olate hydrochloride generally involves the reaction of 3-aminopyridine with an appropriate oxidizing agent, followed by the reaction with hydrochloric acid to form the hydrochloride salt . The specific oxidizing agents and reaction conditions can vary, but common choices include hydrogen peroxide or peracids under controlled temperature and pH conditions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The final product is typically isolated through crystallization and purified by recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyridin-1-ium-1-olate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced back to 3-aminopyridine under suitable conditions.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while substitution reactions can yield various substituted pyridines .
Scientific Research Applications
3-Aminopyridin-1-ium-1-olate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 3-Aminopyridin-1-ium-1-olate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions, which can then participate in catalytic cycles. The exact pathways and targets can vary based on the specific application and reaction environment .
Comparison with Similar Compounds
- 3-Aminopyridine N-oxide hydrochloride
- 3-Aminopyridine 1-oxide hydrochloride
- 3-Pyridinamine 1-oxide hydrochloride
Comparison: 3-Aminopyridin-1-ium-1-olate hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of solubility and stability, making it a preferred choice in certain chemical reactions and applications .
Properties
IUPAC Name |
1-oxidopyridin-1-ium-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-5-2-1-3-7(8)4-5;/h1-4H,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFTAJGCKDUSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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